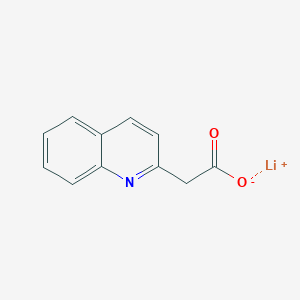

Lithium 2-(quinolin-2-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Lithium 2-(quinolin-2-yl)acetate is a chemical compound with the molecular formula C11H8LiNO2 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of quinolin-2-ones, which are very important starting materials for drugs, materials with different applications, and as reagents in organic synthesis, has been reviewed in the literature . A variety of quinolin-2-one derivatives were synthesized under mild conditions . A novel catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizes easily accessible N-hetaryl ureas and alcohols .Molecular Structure Analysis

The molecular structure of Lithium 2-(quinolin-2-yl)acetate is represented by the formula C11H8LiNO2 .Chemical Reactions Analysis

Quinoline derivatives have been utilized in various areas including medicine, food, catalysts, dyes, materials, refineries, electronics, etc . They exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species .Scientific Research Applications

Organic Electronics and Light-Emitting Diodes (LEDs)

- Electron Injection Efficiency in OLEDs : Lithium quinolate (Liq) has been employed to enhance electron injection in organic LEDs, significantly lowering the turn-on voltage and improving power efficiency. This performance improvement is attributed to the efficient electron injection facilitated by the Liq/Al cathode structure, which results in a lower interfacial energy barrier and enhanced device efficiency (Liu et al., 2002; Kim et al., 2007).

Medicinal Chemistry and Neuroprotection

- Neuroprotective Effects : Lithium compounds have been shown to offer neuroprotective effects in cultured cells and animal models of diseases. For example, lithium treatment has been observed to protect rat brain neurons from glutamate excitotoxicity, suggesting potential applications in treating neurodegenerative disorders (Chuang et al., 2002).

Materials Science and Batteries

- Lithium Storage and Cycling in Batteries : Innovative materials, such as nanostructured poly(1,4-dihydro-11H-pyrazino[2',3':3,4]cyclopenta[1,2-b]quinoxalin-11-one), have shown remarkable lithium storage capacity and stability over extended cycles, indicating their potential as high-performance anode materials in lithium-ion batteries (Xie et al., 2016).

Organic Synthesis and Catalysis

- Catalytic Applications : Lithium bromide has been identified as an efficient catalyst for the synthesis of quinoxaline derivatives at room temperature, presenting a green and simple methodology for obtaining these compounds with high yields (Hasaninejad et al., 2010).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

lithium;2-quinolin-2-ylacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2.Li/c13-11(14)7-9-6-5-8-3-1-2-4-10(8)12-9;/h1-6H,7H2,(H,13,14);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBRUNCSZMKPRQK-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=CC=C2C(=C1)C=CC(=N2)CC(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8LiNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium 2-(quinolin-2-yl)acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-{[4-(Tert-butyl)benzoyl]oxy}phenyl)sulfanyl]phenyl 4-(tert-butyl)benzenecarboxylate](/img/structure/B2643374.png)

![2-(Hydroxymethyl)-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B2643377.png)

![(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(1-methyl-1H-pyrazol-5-yl)methanone](/img/structure/B2643378.png)

![(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetic acid](/img/structure/B2643382.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2643384.png)

![Ethyl 4-{[(5-{[(4-methoxybenzoyl)amino]methyl}-1,3,4-oxadiazol-2-yl)thio]acetyl}piperazine-1-carboxylate](/img/structure/B2643391.png)

![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-methylbenzyl)acetamide](/img/structure/B2643396.png)